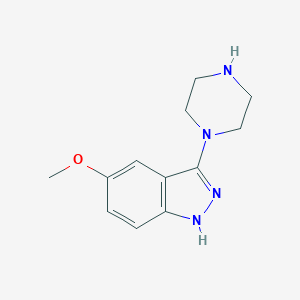

5-methoxy-3-(1-piperazinyl)-1H-indazole

Description

5-Methoxy-3-(1-piperazinyl)-1H-indazole is a heterocyclic compound featuring a 1H-indazole core substituted with a methoxy group at position 5 and a piperazinyl group at position 3. The indazole scaffold is a bicyclic aromatic system with two nitrogen atoms, which confers significant pharmacological versatility. Piperazine, a six-membered ring containing two nitrogen atoms, is a common pharmacophore in drug design due to its ability to enhance solubility, bioavailability, and receptor interactions .

Properties

Molecular Formula |

C12H16N4O |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

5-methoxy-3-piperazin-1-yl-1H-indazole |

InChI |

InChI=1S/C12H16N4O/c1-17-9-2-3-11-10(8-9)12(15-14-11)16-6-4-13-5-7-16/h2-3,8,13H,4-7H2,1H3,(H,14,15) |

InChI Key |

KZQHKKCYKKKVKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2N3CCNCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 5-methoxy-3-(1-piperazinyl)-1H-indazole are compared below with key analogs, emphasizing substituent effects, biological activities, and structure-activity relationships (SAR).

Structural and Functional Analogues

Key Observations

Substituent Position and Activity :

- In indazole derivatives, substituents at C3 (e.g., piperazinyl groups) are associated with receptor binding and pharmacokinetic optimization, while substitutions at C4/C6 (e.g., compound 120) correlate with enzyme inhibition .

- The methoxy group at C5 in the target compound may mimic hydrophobic interactions observed in DY-9760e’s dimethoxy substituents, which contribute to neuroprotective efficacy .

Piperazine Modifications: Direct attachment of piperazine to the indazole core (as in the target compound) may limit conformational flexibility compared to ethyl- or methyl-linked analogs (e.g., DY-9760e or compounds). This could influence target specificity and potency . In chalcone derivatives (), electronegative substituents (e.g., halogens) at para positions enhance activity.

Biological Activity Trends: Piperazine-containing indazoles (e.g., DY-9760e) demonstrate neuroprotective effects, likely due to calpain/caspase-3 pathway modulation . Non-piperazine indazoles (e.g., compound 120) excel in enzyme inhibition, highlighting the trade-off between piperazine’s pharmacokinetic benefits and substituent-driven target engagement .

Q & A

Q. Q1: What are the recommended synthetic routes for 5-methoxy-3-(1-piperazinyl)-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves Mannich base reactions or nucleophilic substitution on the indazole scaffold. For example:

Mannich Reaction : React 5-methoxy-1H-indazole with piperazine in the presence of formaldehyde under reflux in ethanol .

Substitution : Replace a halogen or leaving group at the indazole C3 position with piperazine using a polar aprotic solvent (e.g., DMF) at 80–100°C .

Optimization Tips :

Q. Q2: How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer :

- NMR : Key signals include:

- Mass Spectrometry : Look for [M+H] at m/z 244.2 (CHNO) with fragmentation patterns confirming the piperazine moiety .

Advanced Research Questions

Q. Q3: How can structure-activity relationships (SAR) be explored for this compound derivatives targeting serotonin receptors?

Methodological Answer :

Modify Substituents :

- Vary the methoxy group (e.g., replace with ethoxy or halogens) to assess electronic effects on receptor binding .

- Substitute piperazine with other amines (e.g., morpholine, pyrrolidine) to study steric effects .

Assay Design :

- Use radioligand binding assays (e.g., [H]-8-OH-DPAT for 5-HT) to measure K values .

- Compare functional activity (e.g., cAMP inhibition for 5-HT) across analogs .

Computational Modeling :

Q. Q4: How can crystallographic data resolve contradictions in reported biological activities of this compound complexes?

Methodological Answer :

- Crystallography : Use SHELX programs (e.g., SHELXL) to determine the 3D structure of metal complexes (e.g., osmium or platinum derivatives) .

- Data Reconciliation : Compare crystallographic results with biological assays (e.g., antimicrobial IC) to identify structure-dependent activity trends. For example, axial vs. equatorial ligand positioning may explain divergent potency .

Q. Q5: What strategies address discrepancies in enzymatic inhibition data (e.g., nNOS vs. PI3K) for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.